[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol
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Overview
Description
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol typically involves the formation of the pyrazole ring followed by the introduction of the methanethiol group. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then reacted with methanethiol in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyrazoles.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring may interact with various enzymes or receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- [1-(Propan-2-yl)-1H-pyrazol-3-yl]methanethiol
- [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol
- [1-(Propan-2-yl)-1H-pyrazol-5-yl]ethanethiol
Comparison: Compared to its analogs, [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol exhibits unique reactivity due to the position of the methanethiol group. This positional difference can significantly impact the compound’s chemical behavior and biological activity. For instance, the 5-position attachment may enhance its ability to form specific interactions with biological targets, making it more effective in certain applications .
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
YYYDHQRNGREZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CS |
Origin of Product |
United States |
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